Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .
Scientific Research Applications
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-hydroxypiperidine: A similar compound with a tert-butyl group and a hydroxyl group on the piperidine ring.
tert-Butyl 4-amino-1-piperidinecarboxylate: Another related compound with an amino group instead of a hydroxyl group.
Uniqueness
Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H28N2O3 |
---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-11(2)15-10-14(18)6-8-16(9-7-14)12(17)19-13(3,4)5/h11,15,18H,6-10H2,1-5H3 |
InChI Key |
SFSAKQWBDRHEFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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